Superior Potency Against T. brucei Versus Benchmark Antiparasitic Fexinidazole
Antiparasitic agent-20 demonstrates a 200-fold greater in vitro potency against T. brucei compared to the clinically used antiparasitic fexinidazole. In a cell-based assay, Antiparasitic agent-20 achieved an EC50 of 0.09 μM , while fexinidazole, under comparable assay conditions, has a reported EC50 of approximately 18 μM [1]. This significant difference highlights a major advancement in inhibitory activity against the bloodstream form of the parasite.
| Evidence Dimension | In vitro potency against T. brucei bloodstream form |
|---|---|
| Target Compound Data | EC50 = 0.09 μM |
| Comparator Or Baseline | Fexinidazole, EC50 ≈ 18 μM |
| Quantified Difference | ~200-fold greater potency for Antiparasitic agent-20 |
| Conditions | In vitro cell-based assay on T. brucei |
Why This Matters
This level of potency allows for lower effective doses in in vitro models, potentially reducing off-target effects and enabling more robust hit-to-lead optimization.
- [1] Kaiser, M., Bray, M. A., Cal, M., Bourdin Trunz, B., Torreele, E., & Brun, R. (2011). Antitrypanosomal activity of fexinidazole, a new oral drug for human African trypanosomiasis, in a mouse model. Antimicrobial agents and chemotherapy, 55(12), 5607-5611. View Source
